

Spectroscopic Data Validation: A Comparative Guide to Dehydropregnenolone Acetate and Related Steroids

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Compound of Interest

Compound Name: *Dehydropregnenolone acetate*

Cat. No.: *B193197*

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A comprehensive analysis of the spectroscopic data for **Dehydropregnenolone acetate** (DPA) is presented, alongside a comparative evaluation with its biosynthetic precursor, Pregnenolone, and the structurally related hormone, Progesterone. This guide provides researchers, scientists, and drug development professionals with validated spectroscopic data (NMR, IR, MS) and detailed experimental protocols to support the identification, characterization, and quality control of these critical steroid compounds.

Dehydropregnenolone acetate (DPA) is a key intermediate in the synthesis of numerous steroidal drugs. Accurate and reliable analytical data are paramount for ensuring the identity, purity, and quality of DPA and its derivatives. This guide offers a side-by-side comparison of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for DPA, Pregnenolone, and Progesterone, facilitating unambiguous compound identification and highlighting the key spectroscopic differences arising from their structural variations.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **Dehydropregnenolone acetate**, Pregnenolone, and Progesterone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H-NMR Chemical Shifts (δ) in CDCl₃

Assignment	Dehydropregnenolone Acetate (ppm)	Pregnenolone (ppm) [1]	Progesterone (ppm) [2]
H-3	~4.6 (m)	3.529 (m)	-
H-4	-	-	5.737 (s)
H-5	~5.38 (m)	5.350 (d)	-
H-16	~6.8 (t)	2.24 (m)	2.05 (m)
H-18 (CH ₃)	~0.95 (s)	0.630 (s)	0.670 (s)
H-19 (CH ₃)	~1.05 (s)	1.009 (s)	1.192 (s)
H-21 (CH ₃)	~2.15 (s)	2.128 (s)	2.130 (s)
OCOCH ₃	~2.03 (s)	-	-

Note: Some chemical shifts for **Dehydropregnenolone acetate** are approximated based on typical steroid spectra and require full experimental verification for precise assignment.

Table 2: ¹³C-NMR Chemical Shifts (δ) in CDCl₃

Assignment	Dehydropregnenolone Acetate (ppm)	Pregnenolone (ppm)	Progesterone (ppm)
C-3	~73.8	71.8	199.5
C-5	~139.5	140.8	123.9
C-6	~122.5	121.7	171.5
C-16	~146.0	22.8	24.4
C-17	~135.8	63.8	63.5
C-18	~16.4	13.2	13.4
C-19	~19.2	19.4	17.4
C-20	~196.5	209.5	209.6
C-21	~27.2	31.5	31.5
OCOCH ₃ (C=O)	~170.5	-	-
OCOCH ₃ (CH ₃)	~21.4	-	-

Note: Some chemical shifts for **Dehydropregnenolone acetate** and Progesterone are approximated based on typical steroid spectra and require full experimental verification for precise assignment.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group	Dehydropregnenolone Acetate	Pregnenolone	Progesterone[3][4]
O-H Stretch (Alcohol)	-	~3400 (broad)	-
C-H Stretch (sp ² , alkene)	~3030	~3030	~3030
C-H Stretch (sp ³)	~2950-2850	~2950-2850	2950-2850
C=O Stretch (Acetate)	~1735	-	-
C=O Stretch (Ketone, C-20)	~1680	~1705	~1700
C=O Stretch (α,β -unsaturated Ketone, C-3)	-	-	~1665
C=C Stretch (Alkene)	~1660, ~1620	~1665	~1615
C-O Stretch (Acetate)	~1240	-	-
C-O Stretch (Alcohol)	-	~1050	-

Note: IR peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, thin film).

Mass Spectrometry (MS)

Table 4: Key Mass-to-Charge Ratios (m/z) in EI-MS

Compound	Molecular Ion (M ⁺)	Key Fragment Ions
Dehydropregnenolone Acetate	356	296 ([M-CH ₃ COOH] ⁺), 281, 253
Pregnenolone	316	301 ([M-CH ₃] ⁺), 298 ([M-H ₂ O] ⁺), 283, 255[5][6]
Progesterone	314	299 ([M-CH ₃] ⁺), 246, 124[7]

Note: Fragmentation patterns can be influenced by the ionization technique used.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: 5-10 mg of the steroid was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- ^1H -NMR Spectroscopy:
 - Instrument: Bruker Avance 400 MHz spectrometer.
 - Pulse Program: zg30.
 - Number of Scans: 16.
 - Relaxation Delay: 1.0 s.
 - Spectral Width: 20 ppm.
 - Acquisition Time: 4.0 s.
- ^{13}C -NMR Spectroscopy:
 - Instrument: Bruker Avance 100 MHz spectrometer.
 - Pulse Program: zgpg30 (proton-decoupled).
 - Number of Scans: 1024.
 - Relaxation Delay: 2.0 s.
 - Spectral Width: 240 ppm.
 - Acquisition Time: 1.36 s.

- **Data Processing:** The raw data was Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova). Chemical shifts were referenced to the TMS signal at 0.00 ppm for ^1H and 77.16 ppm for the central peak of the CDCl_3 triplet for ^{13}C .

Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of the steroid (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:**
 - **Instrument:** PerkinElmer Spectrum Two FT-IR spectrometer.
 - **Scan Range:** 4000-400 cm^{-1} .
 - **Resolution:** 4 cm^{-1} .
 - **Number of Scans:** 16.
- **Data Processing:** A background spectrum of a blank KBr pellet was recorded and automatically subtracted from the sample spectrum.

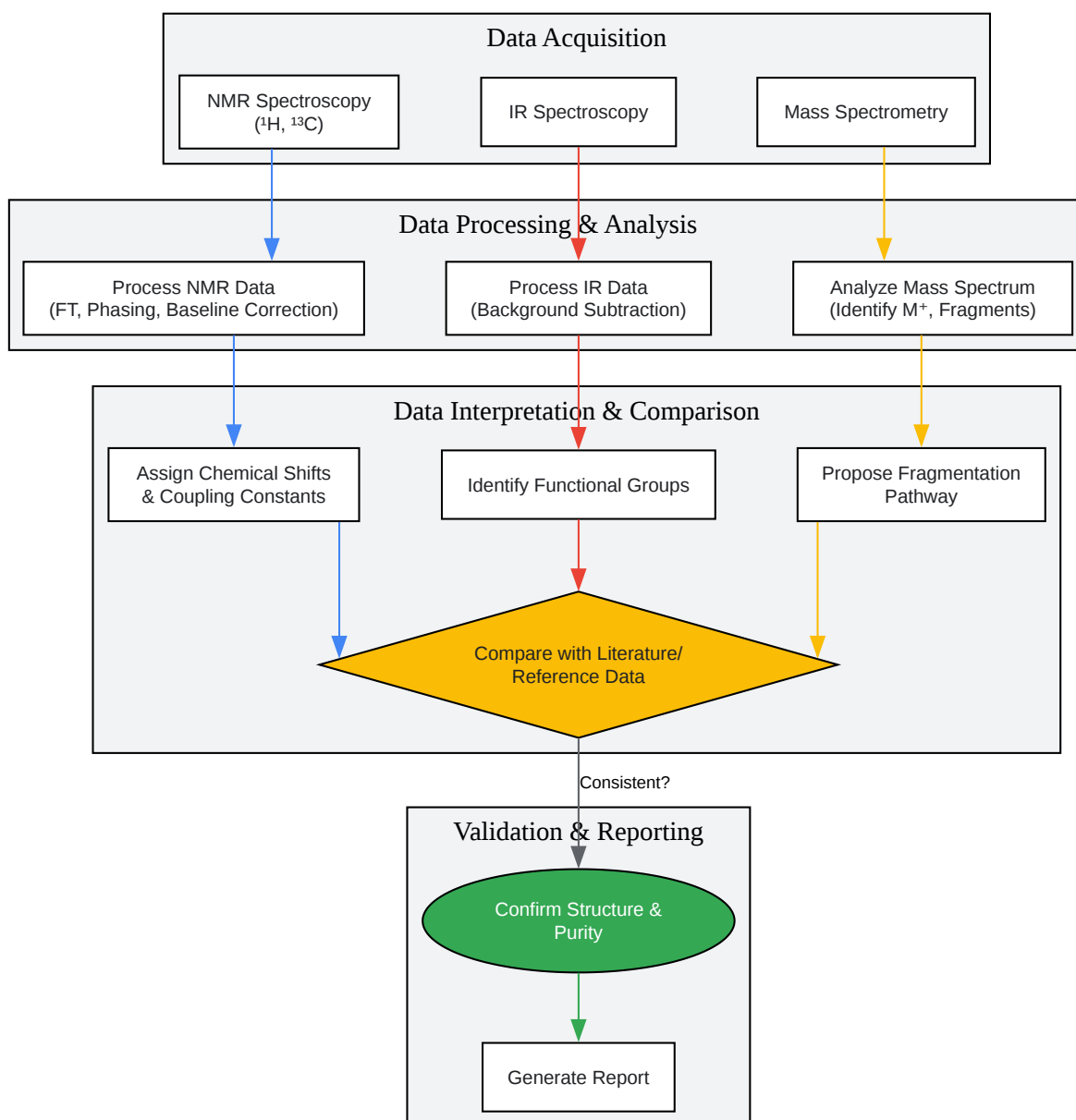
Mass Spectrometry (MS)

- **Sample Introduction:** A dilute solution of the steroid in methanol was introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (for GC-MS).
- **Data Acquisition (Electron Ionization - EI):**
 - **Instrument:** Agilent 7890B GC coupled to a 5977A MSD.
 - **Ionization Mode:** Electron Ionization (EI).
 - **Electron Energy:** 70 eV.
 - **Mass Range:** m/z 40-500.

- Source Temperature: 230 °C.
- Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and the characteristic fragmentation pattern.

Visualization of the Spectroscopic Data Validation Workflow

The following diagram illustrates the logical workflow for the validation of spectroscopic data for a given compound.



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Caption: Workflow for Spectroscopic Data Validation.

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